LYN-1604 hydrochloride is a novel small-molecule activator of Unc-51 Like Autophagy Activating Kinase 1 (ULK1). [, ] It demonstrates anti-tumor activity, particularly in the context of triple-negative breast cancer (TNBC), by modulating autophagy-associated cell death (ACD). [, ] LYN-1604 hydrochloride represents a potential candidate for further development as a therapeutic agent for TNBC. [, ]
LYN-1604 hydrochloride functions as a small-molecule agonist of ULK1, a key protein involved in the initiation of autophagy. [, ] It binds to ULK1, potentially at specific amino acid residues, and activates its kinase activity. [] This activation of ULK1 triggers the formation of the ULK complex (ULK1-ATG13-RB1CC1/FIP200-ATG101), which plays a crucial role in autophagy initiation. []
In the context of TNBC, LYN-1604 hydrochloride-mediated ULK1 activation leads to autophagy-associated cell death (ACD). [, ] This process involves the degradation and recycling of cellular components, ultimately leading to cell death. [, ] LYN-1604 hydrochloride may also interact with other proteins, such as ATF3, RAD21, and CASP3/caspase3, further contributing to its anti-tumor effects. [, ]
In vitro studies: LYN-1604 hydrochloride demonstrates anti-proliferative activity against TNBC cell lines, inducing cell death via autophagy and apoptosis. [] It has been shown to enhance the expression of autophagy markers, such as ULK1, FIP200, Atg101, Beclin-1, Atg5, and LC3A/B, in PDAC cells. [] Moreover, it synergistically enhances the autophagic and apoptotic effects of Pimavanserin in PDAC cells. []
In vivo studies: In mouse models of TNBC, LYN-1604 hydrochloride exhibits anti-tumor activity, suppressing tumor growth by inducing ULK1-mediated cell death. [] It also shows promise in restoring lipophagy and testosterone levels in a rat model of spinal cord injury. []
Potential therapeutic applications: LYN-1604 hydrochloride holds promise as a potential therapeutic agent for TNBC and possibly other cancers. [, , ] Its ability to induce autophagy-mediated cell death makes it a promising candidate for further development as an anticancer drug. [, , ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: